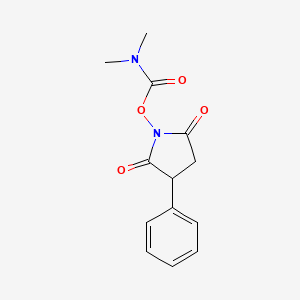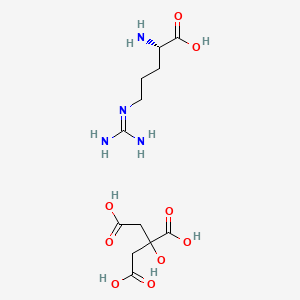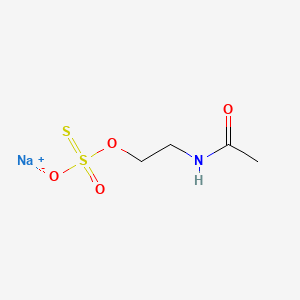
Benzyldodecyldimethylammonium neodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldodecyldimethylammonium neodecanoate is a quaternary ammonium compound with the molecular formula C31H57NO2 and a molecular weight of 475.79 g/mol . It is known for its surfactant properties and is commonly used in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of benzyldodecyldimethylammonium neodecanoate typically involves the quaternization of dodecyldimethylamine with benzyl chloride, followed by the reaction with neodecanoic acid. The reaction conditions usually include an organic solvent such as toluene or chloroform, and the process is carried out under reflux conditions to ensure complete reaction .
Analyse Des Réactions Chimiques
Benzyldodecyldimethylammonium neodecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzyldodecyldimethylammonium neodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and other industrial products
Mécanisme D'action
The mechanism of action of benzyldodecyldimethylammonium neodecanoate involves its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in other applications where membrane disruption is desired .
Comparaison Avec Des Composés Similaires
Benzyldodecyldimethylammonium neodecanoate can be compared with other quaternary ammonium compounds such as:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Compared to these compounds, this compound offers unique properties such as enhanced stability and specific interactions with certain biological membranes, making it suitable for specialized applications .
Propriétés
Numéro CAS |
93820-30-5 |
|---|---|
Formule moléculaire |
C31H57NO2 |
Poids moléculaire |
475.8 g/mol |
Nom IUPAC |
benzyl-dodecyl-dimethylazanium;7,7-dimethyloctanoate |
InChI |
InChI=1S/C21H38N.C10H20O2/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;1-10(2,3)8-6-4-5-7-9(11)12/h13-15,17-18H,4-12,16,19-20H2,1-3H3;4-8H2,1-3H3,(H,11,12)/q+1;/p-1 |
Clé InChI |
FFTNLNLZBLBXGW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC(C)(C)CCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


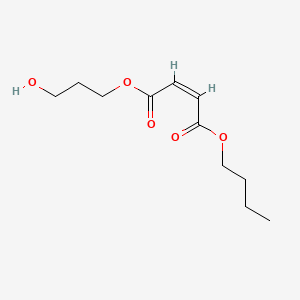
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
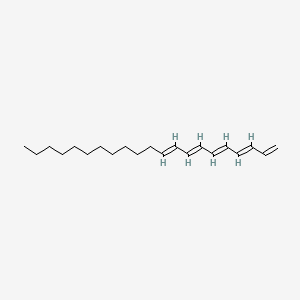

![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)

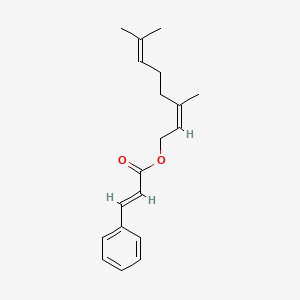
![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)

